molecular formula C23H19NO2 B2994416 (E)-3-(2-acetylanilino)-1-(4-phenylphenyl)prop-2-en-1-one CAS No. 478064-93-6

(E)-3-(2-acetylanilino)-1-(4-phenylphenyl)prop-2-en-1-one

Cat. No. B2994416
M. Wt: 341.41
InChI Key: FSOUNGUVRXZSSD-FOCLMDBBSA-N
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Description

Typically, the description of a compound includes its molecular formula, molecular weight, and structural formula. It may also include the type of compound it is (e.g., organic, inorganic, polymer, etc.), its physical state at room temperature, and its color.



Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the steps involved in the synthesis process.



Molecular Structure Analysis

This involves determining the 3D structure of the molecule, including the arrangement of atoms and the types of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods are often used.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound can undergo. This includes its reactivity with other substances, the conditions under which it reacts, and the products formed.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as acidity/basicity, reactivity, stability, etc.).


Scientific Research Applications

Crystal Structure Analysis

  • Crystal Structure of N-[(E)-3,3-Diphenylprop-2-enylidene]-1-(4-aminophenyl)ethanone : This study highlights the crystal structure of a related compound, showcasing the molecule's non-planar nature and confirming the double bond character of the central C=N bond through X-ray diffraction analysis. The findings contribute to the understanding of the structural aspects of such compounds (Analytical Sciences: X-ray Structure Analysis Online, 2008).

Molecular Structure and Reactivity

  • Molecular structure, FT-IR, and NBO analysis : This research presents the synthesis and structural confirmation of a similar compound using FT-IR and X-ray diffraction, alongside computational studies to understand its vibrational wavenumbers and molecular stability. The study reveals insights into the compound's hyper-conjugative interactions and electron density transfer, suggesting implications for its chemical reactivity and potential applications in materials science (Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 2014).

Synthetic Chemistry and Material Science Applications

  • One-Pot Synthesis of Phosphanylbis(N-arylglycines) : Demonstrating a one-pot, three-component synthesis involving a compound with similar structural motifs, this study explores its utility in creating novel ligands for potential use in catalysis and transition metal compounds. The research provides insights into the synthetic versatility and potential applications of such compounds in designing new materials and catalysts (European Journal of Inorganic Chemistry, 2016).

Polymer Science

  • Poly(thiophenylanilino) and poly(furanylanilino) polymers : This study introduces novel hybrid polymers derived from related compounds, highlighting their synthesis, electrochemical polymerization, and potential as electroactive materials. The research underscores the importance of such compounds in developing new materials with desirable electronic properties for applications in electronics and material science (Journal of Materials Science, 2008).

Safety And Hazards

This involves identifying any potential hazards associated with the compound, such as toxicity, flammability, environmental impact, etc. It also includes recommendations for safe handling, storage, and disposal.


Future Directions

This would involve discussing potential future research directions, such as new applications for the compound, modifications that could enhance its properties, or new methods of synthesis.


Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-studied compound, some of this information may not be available. For a more detailed analysis, you may need to consult a specialist in the field or conduct laboratory experiments. Always remember to handle chemicals safely and responsibly.


properties

IUPAC Name

(E)-3-(2-acetylanilino)-1-(4-phenylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO2/c1-17(25)21-9-5-6-10-22(21)24-16-15-23(26)20-13-11-19(12-14-20)18-7-3-2-4-8-18/h2-16,24H,1H3/b16-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSOUNGUVRXZSSD-FOCLMDBBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1NC=CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC=CC=C1N/C=C/C(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(2-acetylanilino)-1-(4-phenylphenyl)prop-2-en-1-one

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